21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide
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Overview
Description
21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory properties and is often used in research related to corticosteroid activity. The compound is characterized by its complex molecular structure, which includes an epoxy group and an acetyloxy group, contributing to its unique chemical behavior .
Preparation Methods
The synthesis of 21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide involves multiple steps, starting from the parent compound, Mometasone FuroateReaction conditions often involve the use of specific reagents such as acetic anhydride for acetylation and oxidizing agents for epoxidation . Industrial production methods are designed to ensure high purity and yield, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy group, leading to the formation of diols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of corticosteroids.
Biology: The compound is studied for its effects on cellular processes, particularly those related to inflammation and immune response.
Medicine: Research focuses on its potential therapeutic applications, including its use in topical formulations for treating inflammatory skin conditions.
Industry: It is used in the development of new corticosteroid-based drugs and formulations.
Mechanism of Action
The mechanism of action of 21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide is unique due to its specific structural modifications, which enhance its anti-inflammatory activity compared to other corticosteroids. Similar compounds include:
Mometasone Furoate: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone Acetate: Another corticosteroid with similar applications but different structural features.
Betamethasone Valerate: A corticosteroid used in similar therapeutic contexts but with distinct pharmacokinetic properties.
Properties
Molecular Formula |
C29H32O8 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[14-(2-acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
InChI |
InChI=1S/C29H32O8/c1-16-12-21-20-8-7-18-13-19(31)9-10-26(18,3)29(20)24(36-29)14-27(21,4)28(16,23(32)15-35-17(2)30)37-25(33)22-6-5-11-34-22/h5-6,9-11,13,16,20-21,24H,7-8,12,14-15H2,1-4H3 |
InChI Key |
CDZQRBDOYZIPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C6=CC=CO6)C)C |
Origin of Product |
United States |
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